1-Cyclopentanecarbonylpiperidine-3-carbonitrile
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Overview
Description
1-Cyclopentanecarbonylpiperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a carbonitrile group at the third position and a cyclopentanecarbonyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentanecarbonylpiperidine-3-carbonitrile typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first functionalized to introduce the carbonitrile group at the third position. This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under basic conditions.
Cyclopentanecarbonylation: The next step involves the introduction of the cyclopentanecarbonyl group at the first position of the piperidine ring. This can be accomplished through an acylation reaction using cyclopentanecarbonyl chloride in the presence of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out to replace the carbonitrile group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or halides.
Scientific Research Applications
1-Cyclopentanecarbonylpiperidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The cyclopentanecarbonyl group may enhance the compound’s binding affinity to its target, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexanecarbonylpiperidine-3-carbonitrile
- 1-Cyclopentanecarbonylpiperidine-4-carbonitrile
- 1-Cyclopentanecarbonylpiperidine-3-carboxamide
Uniqueness
1-Cyclopentanecarbonylpiperidine-3-carbonitrile is unique due to the specific positioning of the carbonitrile and cyclopentanecarbonyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h10-11H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHICIYYRLAJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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